Ammoniated mercury (Hg(NH2)Cl, CAS 10124-48-8), historically known as 'infusible white precipitate,' is a specialized inorganic mercury(II) compound characterized by its stable mercury-nitrogen bond. Appearing as a dense, white crystalline powder with a density of approximately 5.7 g/cm³, it is highly insoluble in neutral water but exhibits controlled solubility in acidic media [1]. In modern procurement and chemical manufacturing, it serves as a precise, solid-state precursor for coordination chemistry, a heterogeneous reagent, and a reference standard where the high aqueous solubility of standard mercuric halides is undesirable .
Generic substitution of ammoniated mercury with common alternatives like mercuric chloride (HgCl2) or mercurous chloride (Hg2Cl2) fails due to drastic differences in solubility, thermal behavior, and redox stability. Mercuric chloride is highly water-soluble (~7.4 g/100 mL) and melts at 276 °C, making it unsuitable for heterogeneous aqueous reactions or high-temperature solid-state processes [1]. Conversely, mercurous chloride (calomel) contains mercury in the +1 oxidation state and rapidly disproportionates into black metallic mercury when exposed to ammonia or basic conditions [2]. Ammoniated mercury uniquely provides a stable, water-insoluble, infusible Hg(II) source that resists disproportionation, ensuring controlled reactivity and preventing the premature release of mobile mercury ions or volatile metallic mercury in complex synthetic workflows [3].
Ammoniated mercury demonstrates extreme insolubility in cold water (0.14 g/100 mL), allowing it to function as a stable solid suspension. In direct contrast, mercuric chloride (HgCl2) is highly soluble (~7.4 g/100 mL at 20 °C) [1]. This >50-fold difference means that Hg(NH2)Cl will not immediately dissolve and react in aqueous formulations, providing a controlled, heterogeneous reaction profile.
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | 0.14 g/100 mL (insoluble solid suspension) |
| Comparator Or Baseline | Mercuric chloride (HgCl2): ~7.4 g/100 mL (fully dissolved) |
| Quantified Difference | >50-fold reduction in aqueous solubility |
| Conditions | Neutral cold water (20 °C) |
Ensures the compound remains a stable, solid-state heterogeneous reagent in aqueous formulations where HgCl2 would rapidly dissolve and prematurely react.
Known historically as 'infusible white precipitate,' Hg(NH2)Cl does not melt upon heating but instead sublimes and decomposes at approximately 383 °C . This thermal behavior sharply contrasts with both mercuric chloride (melts at 276 °C) and its close analog, diammine mercury(II) chloride ([Hg(NH3)2]Cl2, 'fusible precipitate'), which melts at 300 °C[1].
| Evidence Dimension | Melting and decomposition behavior |
| Target Compound Data | Infusible; decomposes/sublimes without melting at ~383 °C |
| Comparator Or Baseline | Diammine mercury(II) chloride: Melts at 300 °C; HgCl2: Melts at 276 °C |
| Quantified Difference | Maintains solid state >100 °C higher than standard mercury(II) chloride or fusible ammine analogs |
| Conditions | Dry heating under standard atmospheric pressure |
Crucial for solid-state synthesis routes that require the precursor to maintain structural integrity at elevated temperatures without melting.
In synthetic environments involving ammonia or basic conditions, the oxidation state stability of the mercury precursor is critical. Mercurous chloride (Hg2Cl2) is unstable under these conditions, undergoing rapid disproportionation to yield toxic, black metallic mercury (Hg(0)) and Hg(NH2)Cl [1]. Ammoniated mercury, already a stable Hg(II) amido complex, undergoes no such reduction, retaining 100% of its oxidation state integrity [2].
| Evidence Dimension | Phase stability in aqueous ammonia |
| Target Compound Data | Stable Hg(II) amido complex; no reduction to Hg(0) |
| Comparator Or Baseline | Mercurous chloride (Hg2Cl2): Rapidly disproportionates to metallic Hg and Hg(NH2)Cl |
| Quantified Difference | 100% retention of oxidation state vs. immediate partial reduction to Hg(0) |
| Conditions | Exposure to excess aqueous NH3 |
Prevents the unwanted formation of toxic, volatile metallic mercury in synthetic workflows utilizing ammoniacal or basic conditions.
While mercuric chloride (HgCl2) dissolves rapidly regardless of pH, ammoniated mercury offers a highly specific, pH-triggered solubility profile. It remains virtually insoluble in neutral water (0.14 g/100 mL) but dissolves completely in warm hydrochloric, nitric, or acetic acids [1]. This binary solubility switch allows Hg(NH2)Cl to be utilized as a latent, controlled-release precursor that only becomes chemically active upon intentional acidification [2].
| Evidence Dimension | Solubility response to pH changes |
| Target Compound Data | Insoluble at pH 7; highly soluble in warm acids |
| Comparator Or Baseline | Mercuric chloride (HgCl2): Highly soluble at both neutral and acidic pH |
| Quantified Difference | Binary on/off solubility switch vs. continuous high solubility |
| Conditions | Neutral cold water vs. warm aqueous acid (HCl/HNO3) |
Allows formulators to create stable, unreactive aqueous suspensions that can be activated on demand via acidification.
Due to its infusibility and high decomposition temperature (~383 °C), ammoniated mercury is the preferred precursor for synthesizing complex mercury-nitrogen coordination networks and mixed-metal amides. It maintains its structural integrity during high-temperature solid-state reactions where standard mercuric chloride would melt and volatilize prematurely .
In catalytic workflows requiring a solid mercury source under ammoniacal or basic conditions, Hg(NH2)Cl is selected over mercurous chloride because it resists disproportionation. This ensures a stable catalytic bed without the hazardous generation of volatile metallic mercury[1].
Leveraging its extreme insolubility in neutral water but rapid dissolution in warm acids, ammoniated mercury is utilized in specialized chemical manufacturing as a controlled-release reagent. It allows formulators to create stable aqueous suspensions that only release active Hg2+ ions when the system is deliberately acidified [2].
Acute Toxic;Health Hazard;Environmental Hazard